The compound H(-Asparagine-Proline-Asparagine-Alanine)₆-OH is a synthetic peptide consisting of six repeating units of the amino acid sequence Asparagine-Proline-Asparagine-Alanine. This compound is notable for its potential applications in biochemistry and pharmacology, particularly in the study of peptide interactions and therapeutic developments.
The synthesis of this peptide can be traced back to methodologies developed for solid-phase peptide synthesis, which allows for the efficient assembly of amino acid sequences. The use of specific coupling reagents and protective groups is crucial in the synthesis process, ensuring that the desired peptide is obtained with high purity and yield.
This compound falls under the category of synthetic peptides, specifically designed for research purposes in biochemistry and molecular biology. It can be classified as a cyclic peptide due to its structural properties, which may influence its biological activity.
The synthesis of H(-Asparagine-Proline-Asparagine-Alanine)₆-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The primary chemical reactions involved in the synthesis of H(-Asparagine-Proline-Asparagine-Alanine)₆-OH include:
The mechanism by which H(-Asparagine-Proline-Asparagine-Alanine)₆-OH exerts its effects can involve several pathways depending on its application:
Studies have shown that peptides with repetitive sequences can exhibit enhanced binding affinities to target proteins, potentially leading to improved therapeutic efficacy.
H(-Asparagine-Proline-Asparagine-Alanine)₆-OH has several potential applications in scientific research:
The synthesis of H(-Asn-Pro-Asn-Ala)₆-OH employs Fmoc-based SPPS, leveraging its mild base deprotection conditions (piperidine/DMF) and acid-labile side-chain protection. The repetitive Asn-Pro-Asn-Ala sequence necessitates stringent optimization to prevent deletion sequences and aggregation:
Table 1: SPPS Cycle Parameters for H(-Asn-Pro-Asn-Ala)₆-OH
Step | Reagents | Time | Equivalents | Purpose |
---|---|---|---|---|
Fmoc Deprotection | 20% Piperidine/DMF | 2 × 2 min | – | N-terminal deprotection |
Coupling | Fmoc-AA/HATU/HOAt/DIEA | 2 × 10 min | 4:4:8 | Peptide bond formation |
Capping | Ac₂O/DMF (0.5 M) | 2 min | 0.3 | Terminate incomplete couplings |
Wash | DMF → DCM (×5) | – | – | Remove residual reagents |
Though primarily linear, H(-Asn-Pro-Asn-Ala)₆-OH’s repetitive structure risks folding-induced cyclization during synthesis. To mitigate this:
Resin choice directly impacts repetitive sequence fidelity and C-terminal integrity:
Table 2: Resin Performance for Repetitive Sequence Assembly
Resin Type | Loading (mmol/g) | Cleavage Condition | Purity (%) | Advantage |
---|---|---|---|---|
Chlorotrityl Chloride | 0.8–1.2 | 0.5% TFA/DCM | 92 | Mild cleavage, minimizes C-term racemization |
Rink Amide MBHA | 0.4–0.7 | 95% TFA/TIS/H₂O | 88 | Stable to repetitive base deprotection |
Wang Resin | 0.3–0.9 | 90% TFA/H₂O | 75 | Prone to diketopiperazine formation at Asn-Pro |
Scalability of H(-Asn-Pro-Asn-Ala)₆-OH faces three key hurdles:1. Aggregation: The high Pro content (12 residues) promotes β-sheet stacking during chain elongation, reducing solvation. Countermeasures include:- Backbone amide protection: Fmoc-Asn(trt)-OH and N-hydroxybenzotriazole (HOBt) suppress hydrogen bonding [3].- Solvent engineering: 25% N-methyl-2-pyrrolidone (NMP) in DMF improves resin swelling for sequences beyond 15 residues [3].2. Epimerization: Iterative Asn couplings risk racemization. Pre-activation with HOAt (0.4 equiv) reduces this to <0.5% per cycle [3].3. Cleavage inefficiency: Six t-butyl protected residues (Asn, Ala) require extended TFA exposure (4 hr), risking aspartimide formation. Adding 2.5% 1,2-ethanedithiol (EDT) to TFA/TIS/H₂O suppresses modifications, yielding >85% crude purity [4].
Table 3: Scalability Metrics for H(-Asn-Pro-Asn-Ala)₆-OH
Scale | Crude Purity (%) | Cycle Yield (%) | Primary Impurity | Mitigation Strategy |
---|---|---|---|---|
0.1 mmol | 88 | 99.2 | Deletion (-Asn) | Double coupling (HATU/HOAt) |
1 mmol | 76 | 98.8 | Aspartimide (Asn) | 0.1 M HOBt in coupling |
10 mmol | 65 | 98.0 | Truncation (C-terminal hydrolysis) | Chlorotrityl resin, 0°C cleavage |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: